Melting Point as an Identity-Confirming Quality Parameter: 3,3'-Dibromo-4,4'-dimethoxybiphenyl vs. 2,2'-Dibromo Isomer vs. Non-Brominated Parent
The melting point of 3,3'-dibromo-4,4'-dimethoxybiphenyl (164–168 °C, reported midpoint 166 °C) is substantially higher than that of the 2,2'-dibromo-4,4'-dimethoxy regioisomer (CAS 84530-63-2, mp 117–119 °C) and lower than that of the non-brominated parent 4,4'-dimethoxybiphenyl (CAS 2132-80-1, mp 179–180 °C) . This 47–49 °C melting point elevation relative to the 2,2'-isomer and 13–14 °C depression relative to the parent provides a simple, instrumentally accessible parameter for verifying correct isomer identity upon receipt, which is critical because these isomers are indistinguishable by molecular weight (all 372.06 Da) and may not be resolved by routine LC-MS without authentic standards .
| Evidence Dimension | Melting point (ºC) |
|---|---|
| Target Compound Data | 164–168 °C (midpoint 166 °C) |
| Comparator Or Baseline | 2,2'-Dibromo-4,4'-dimethoxybiphenyl (CAS 84530-63-2): 117–119 °C; 4,4'-Dimethoxybiphenyl (CAS 2132-80-1): 179–180 °C |
| Quantified Difference | Target mp is 47–49 °C above 2,2'-isomer and 13–14 °C below non-brominated parent |
| Conditions | Vendor-reported melting point ranges; TCI specification vs. ChemicalBook compiled data |
Why This Matters
Melting point provides the most accessible orthogonal identity check to discriminate this isomer from its closest-mass analogs when NMR or X-ray confirmation is unavailable during procurement intake.
